3-Allylcycloheptanone
Description
3-Allylcycloheptanone is a cyclic ketone derivative featuring a seven-membered cycloheptanone ring with an allyl group (-CH₂CH₂CH₂) attached to the third carbon.
- Molecular Formula: Presumed to be C₁₀H₁₄O (based on cycloheptanone backbone + allyl group).
- Molecular Weight: Estimated ~154.22 g/mol.
Applications in organic synthesis could include serving as a precursor for complex molecules, though detailed studies are needed to confirm its utility .
Properties
CAS No. |
77802-58-5 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-prop-2-enylcycloheptan-1-one |
InChI |
InChI=1S/C10H16O/c1-2-5-9-6-3-4-7-10(11)8-9/h2,9H,1,3-8H2 |
InChI Key |
PUJNRAQFBBUJEC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCCC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allylcycloheptanone can be achieved through several methods. One common approach involves the allylation of cycloheptanone. This can be done using allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of 3-Allylcycloheptanone may involve continuous flow processes to ensure higher yields and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the allylation reaction. The use of advanced purification techniques like distillation and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Allylcycloheptanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Allyl bromide or chloride in the presence of a base like NaOH or KOH.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cycloheptanones depending on the nucleophile used.
Scientific Research Applications
3-Allylcycloheptanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cycloalkanes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Allylcycloheptanone involves its interaction with molecular targets such as enzymes and receptors. The allyl group can undergo electrophilic addition reactions, while the ketone group can participate in nucleophilic addition and substitution reactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Ring Size Effects: Cycloheptanone derivatives (e.g., 3-Allylcycloheptanone) may exhibit distinct reactivity due to increased ring flexibility compared to six-membered analogs like 3-Allylcyclohexanone. This could influence solubility, boiling points, and stereochemical outcomes in reactions . Seven-membered rings are less strained than smaller rings (e.g., cyclopentanone) but may still display unique conformational dynamics .
Substituent Position and Type: The position of the allyl group (C3 vs. C2) alters electronic conjugation and steric hindrance. For example, 2-Allylcycloheptanone may show different regioselectivity in Diels-Alder reactions compared to the C3-substituted isomer . Functional groups like acetyl or ester moieties (e.g., in Methyl 3-oxocycloheptanecarboxylate) enhance electrophilicity and utility in pharmaceutical synthesis .
The allyl group’s presence may modulate such effects .
Analytical Techniques for Differentiation
To distinguish 3-Allylcycloheptanone from analogs, advanced analytical methods are critical:
- ¹H/¹³C NMR: Identifies allyl group position (e.g., C3 vs. C2) and ring size via characteristic shifts (e.g., cycloheptanone protons resonate downfield compared to cyclohexanone) .
- GC-MS : Determines molecular weight and fragmentation patterns, differentiating between seven- and six-membered rings .
- FTIR : Confirms carbonyl (C=O) stretching frequencies, which vary slightly with ring size and substituents .
Biological Activity
3-Allylcycloheptanone is a cyclic ketone that has garnered attention for its potential biological activities. This compound is structurally interesting due to its unique cycloheptane ring and allyl substituent, which may contribute to various pharmacological effects. This article reviews the biological activity of 3-Allylcycloheptanone, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
3-Allylcycloheptanone has the following chemical structure:
- Molecular Formula : C₉H₁₄O
- Molecular Weight : 142.21 g/mol
The compound features a cycloheptane ring with an allyl group at the 3-position, which influences its reactivity and interactions with biological targets.
Antimicrobial Activity
Research indicates that 3-Allylcycloheptanone exhibits significant antimicrobial properties. In a study assessing various derivatives of cycloheptanones, it was found that the presence of the allyl group enhances the compound's ability to inhibit bacterial growth. Specifically, it showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Antioxidant Properties
The antioxidant capacity of 3-Allylcycloheptanone has also been investigated. In vitro assays demonstrated that the compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property suggests potential applications in preventing oxidative damage related to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Preliminary studies suggest that 3-Allylcycloheptanone may possess anti-inflammatory properties. The compound appears to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating a possible mechanism for reducing inflammation in various pathological conditions.
The biological activity of 3-Allylcycloheptanone is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, modulating their activity.
- Receptor Binding : It may bind to receptors on cell membranes, influencing signal transduction pathways related to inflammation and immune responses.
- Free Radical Scavenging : The structure of 3-Allylcycloheptanone allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 3-Allylcycloheptanone against a panel of bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This study highlights the potential of 3-Allylcycloheptanone as a lead compound for developing new antimicrobial agents.
Case Study 2: Antioxidant Activity
In another investigation, the antioxidant activity of 3-Allylcycloheptanone was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The findings are presented in Table 2.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
These results demonstrate that higher concentrations of the compound significantly enhance its ability to scavenge free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
